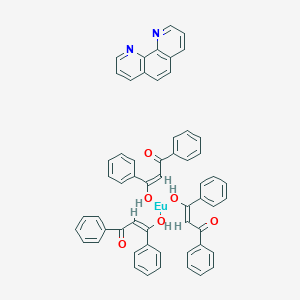

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

描述

属性

IUPAC Name |

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLWWJTALFFU-RWBKAWJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H44EuN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

photophysical properties of tris(dibenzoylmethane)mono(phenanthroline)europium(iii)

An In-depth Technical Guide to the Photophysical Properties of Tris(dibenzoylmethane)mono(phenanthroline)europium(iii)

Executive Summary

Tris(dibenzoylmethane)mono(phenanthroline)europium(iii), commonly abbreviated as [Eu(DBM)₃(Phen)], is a coordination complex renowned for its intense, sharp, red luminescence. This property stems from a highly efficient intramolecular energy transfer mechanism known as the "antenna effect." Organic ligands—three dibenzoylmethane (DBM) and one 1,10-phenanthroline (Phen) molecule—absorb ultraviolet light and channel this energy to the central Europium(III) ion, which then emits its characteristic light. This guide provides a comprehensive overview of the fundamental photophysical principles governing [Eu(DBM)₃(Phen)], detailed experimental protocols for its characterization, and an exploration of its applications in fields ranging from materials science to biomedical research. Designed for scientists and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an authoritative resource.

Introduction: The Allure of Lanthanide Luminescence

Lanthanide ions, particularly Europium(III), are distinguished by their unique optical properties, including exceptionally narrow emission bands, long luminescence lifetimes (microseconds to milliseconds), and large Stokes shifts.[1][2] These features are highly desirable for applications where signal clarity and temporal resolution are critical, such as in bioimaging, sensing, and organic light-emitting diodes (OLEDs).[3][4][5]

However, the direct excitation of Eu³⁺ ions is inefficient because their f-f electronic transitions are "Laporte-forbidden," resulting in very low absorption cross-sections.[6][7] To overcome this limitation, the ion is chelated with organic chromophores that act as "antennas."[7] In [Eu(DBM)₃(Phen)], the DBM and Phen ligands serve this purpose, efficiently harvesting UV light and transferring the energy to the Eu³⁺ ion, leading to bright, color-pure red emission.[4] The phenanthroline ligand plays a crucial secondary role by displacing water molecules from the ion's inner coordination sphere, which would otherwise quench the luminescence through non-radiative decay pathways involving high-frequency O-H vibrations.[8]

The Photophysical Engine: A Deep Dive into the Antenna Effect

The luminescence of [Eu(DBM)₃(Phen)] is a multi-step process orchestrated by its molecular architecture. The journey from light absorption to emission is detailed below and illustrated in the energy level diagram.

-

Step 1: Ligand Excitation. The process begins with the strong absorption of UV radiation (typically in the 300-400 nm range) by the π-π* electronic transitions of the DBM and Phen ligands.[6][9] This promotes the ligand from its singlet ground state (S₀) to an excited singlet state (S₁).

-

Step 2: Intersystem Crossing (ISC). The excited ligand rapidly undergoes intersystem crossing, a non-radiative transition from the excited singlet state (S₁) to a lower-energy, long-lived triplet state (T₁). This spin-forbidden process is facilitated by the presence of the heavy Eu³⁺ ion, which enhances spin-orbit coupling.[10]

-

Step 3: Ligand-to-Metal Energy Transfer (LMET). This is the critical energy transfer step. The energy from the ligand's triplet state (T₁) is transferred non-radiatively to the central Eu³⁺ ion, exciting it from its ⁷F₀ ground state to higher-energy excited states (e.g., ⁵D₂, ⁵D₁). For this transfer to be efficient, the ligand's triplet state energy level must be slightly higher than the accepting energy level of the Eu³⁺ ion.

-

Step 4: Intramolecular Relaxation. The excited Eu³⁺ ion quickly relaxes non-radiatively from the higher excited states (⁵D₂, ⁵D₁) down to the principal emissive state, ⁵D₀.

-

Step 5: Characteristic Eu³⁺ Emission. Finally, the stored energy is released as light (luminescence) through radiative transitions from the ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄). These f-f transitions are responsible for the complex's signature sharp, line-like emission spectrum.[9] The most intense transition is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color at approximately 612-615 nm.[5][11]

Caption: Energy transfer pathway in [Eu(DBM)₃(Phen)].

Core Photophysical Parameters

The performance of [Eu(DBM)₃(Phen)] as a luminescent material is defined by several key quantitative parameters. These properties can vary significantly depending on the complex's environment, such as the solvent or solid-state matrix.

Absorption and Emission Spectra

-

Absorption: The complex exhibits strong absorption in the UV region, primarily due to the organic ligands. The absorption spectrum typically shows intense bands between 250 nm and 400 nm, with major peaks often cited around 350-355 nm.[9][11][12][13] This broad absorption range makes it suitable for excitation with various common UV light sources, including mercury lamps and LEDs.

-

Excitation: The excitation spectrum, recorded by monitoring the Eu³⁺ emission at ~612 nm, closely mirrors the absorption spectrum.[6][9] This similarity is the hallmark of an efficient antenna effect, confirming that the energy absorbed by the ligands is responsible for sensitizing the metal ion's emission.

-

Emission: Upon excitation, [Eu(DBM)₃(Phen)] displays a characteristic emission spectrum dominated by sharp peaks corresponding to the Eu³⁺ ion's ⁵D₀ → ⁷Fⱼ transitions. The most prominent transitions are:

-

⁵D₀ → ⁷F₀ (~580 nm): A weak, single peak, indicating a stable structure with one primary emitting site.[9]

-

⁵D₀ → ⁷F₁ (~592 nm): A magnetic dipole transition, often used as a reference.

-

⁵D₀ → ⁷F₂ (~612-615 nm): The dominant, hypersensitive electric dipole transition, responsible for the intense red color.[11] Its intensity is highly sensitive to the local symmetry of the Eu³⁺ ion.

-

⁵D₀ → ⁷F₃ (~650 nm): A very weak transition.

-

⁵D₀ → ⁷F₄ (~700 nm): A moderately intense transition.

-

Quantitative Data Summary

The photophysical properties of [Eu(DBM)₃(Phen)] and its derivatives have been widely studied. The following table summarizes representative values found in the literature, highlighting the influence of the surrounding medium.

| Parameter | Value | Medium / Conditions | Reference |

| Absorption Max (λ_abs) | ~345-355 nm | Dichloromethane / THF | [9][11] |

| ~270 nm, ~350 nm | Solid State | [8] | |

| Emission Max (λ_em) | ~612-615 nm | Dichloromethane / THF | [9][11] |

| Quantum Yield (Φ) | 4.0% | Solid (for a related complex) | [8] |

| 55.7% | Acetonitrile (for a related complex) | [6][9] | |

| 23% | PMMA film (for a related complex) | [6][9] | |

| Luminescence Lifetime (τ) | 0.234 ms | Solid (for a related complex) | [8] |

| 574 µs | Acetonitrile (for a related complex) | [6][9] | |

| 303 µs | PMMA film (for a related complex) | [6][9] |

Note: Data for closely related Eu(III) β-diketonate complexes are included to show representative ranges, as values for the exact [Eu(DBM)₃(Phen)] can vary between studies.

Experimental Methodologies: Characterizing the Complex

Accurate characterization of [Eu(DBM)₃(Phen)] requires a suite of spectroscopic techniques. The following section provides validated protocols for these core measurements, explaining the rationale behind key steps.

Sources

- 1. Antenna effect-modulated luminescent lanthanide complexes for biological sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving the conjugation of organic ligands enhances the antenna effect and promotes the luminescence and optical imaging of chiral mononuclear Eu( i ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09594H [pubs.rsc.org]

- 3. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tris(dibenzoylmethane)mono(phenanthroline)europium (III) | 17904-83-5 | Benchchem [benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. cris.unibo.it [cris.unibo.it]

- 7. chimia.ch [chimia.ch]

- 8. tandfonline.com [tandfonline.com]

- 9. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excited-State Dynamics of Crossing-Controlled Energy Transfer in Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Luminescence of Europium Dibenzoylmethane Phenanthroline: A Deep Dive into its Photophysical Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ternary europium complex, tris(dibenzoylmethane)phenanthroline europium(III) (Eu(DBM)₃phen), stands as a cornerstone in the field of luminescent materials. Its intense, sharp red emission, arising from the f-f transitions of the central europium ion, has paved the way for its application in a myriad of technologies, from bioimaging and sensors to organic light-emitting diodes (OLEDs). This guide provides a comprehensive exploration of the intricate photophysical processes that govern the luminescence of Eu(DBM)₃phen. We will delve into the theoretical underpinnings of the "antenna effect," dissect the individual roles of the dibenzoylmethane and phenanthroline ligands, and present a detailed, step-by-step synthesis and characterization protocol. This document is intended to serve as a valuable resource for both seasoned researchers and newcomers to the field, fostering a deeper understanding and facilitating further innovation in the design of advanced luminescent materials.

Introduction: The Allure of Lanthanide Luminescence

Trivalent lanthanide ions, particularly Eu³⁺, possess unique electronic configurations that give rise to exceptionally sharp, line-like emission spectra. These emissions originate from parity-forbidden 4f-4f electronic transitions, which are largely shielded from the ligand field, resulting in long luminescence lifetimes and high color purity. However, these same transitions are characterized by very low molar absorption coefficients, making direct excitation of the lanthanide ion inefficient.

To overcome this limitation, the concept of the "antenna effect" was developed, wherein organic ligands with strong absorption in the ultraviolet region are coordinated to the lanthanide ion.[1] These ligands act as "antennas," absorbing incident light and efficiently transferring the excitation energy to the central metal ion, which then emits its characteristic luminescence. The Eu(DBM)₃phen complex is a classic example of this principle, where the dibenzoylmethane (DBM) and 1,10-phenanthroline (phen) ligands synergistically sensitize the Eu³⁺ ion.

The Luminescence Mechanism: A Step-by-Step Energy Transfer Cascade

The luminescence of Eu(DBM)₃phen is a multi-step process, beginning with the absorption of light by the ligands and culminating in the characteristic red emission from the Eu³⁺ ion. This energy transfer cascade can be broken down into the following key stages:

2.1. Ligand-Centered Absorption: The process initiates with the absorption of ultraviolet (UV) light by the π-conjugated systems of the DBM and phenanthroline ligands. This excites the ligands from their singlet ground state (S₀) to a higher singlet excited state (S₁). The absorption spectrum of Eu(DBM)₃phen typically shows broad bands in the UV region, corresponding to these ligand-centered transitions.[2]

2.2. Intersystem Crossing (ISC): Following excitation, the singlet excited state of the ligands can undergo a non-radiative process known as intersystem crossing (ISC), where the spin of the excited electron is flipped, leading to the population of a lower-energy triplet excited state (T₁). The efficiency of this process is crucial for the overall luminescence quantum yield.

2.3. Ligand-to-Metal Energy Transfer (LMET): The populated triplet state of the ligands then transfers its energy to the central Eu³⁺ ion. For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the Eu³⁺ ion (the ⁵D₀ or ⁵D₁ states). This energy transfer predominantly occurs via a Dexter electron exchange mechanism, which requires a short distance between the donor (ligand) and acceptor (Eu³⁺) and orbital overlap.

2.4. Europium(III) Ion Emission: Once the Eu³⁺ ion is excited to its ⁵D₀ or ⁵D₁ emissive states, it relaxes to the ground state (⁷Fⱼ manifold) by emitting photons. The most prominent emission peak for Eu(DBM)₃phen is typically observed at approximately 612-615 nm, corresponding to the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color.[3][4] Other weaker emissions corresponding to transitions to other ⁷Fⱼ levels (J = 0, 1, 3, 4) are also observed.

The following Graphviz diagram illustrates the energy transfer pathway in Eu(DBM)₃phen:

2.5. The Crucial Role of the Ligands

-

Dibenzoylmethane (DBM): As the primary antenna, the three DBM ligands are responsible for the strong UV absorption of the complex. The triplet state energy of DBM is approximately 21,600 cm⁻¹, which is suitably positioned above the ⁵D₀ (~17,250 cm⁻¹) and ⁵D₁ (~19,000 cm⁻¹) levels of Eu³⁺, facilitating efficient energy transfer.[5]

-

1,10-Phenanthroline (phen): The phenanthroline ligand serves a dual purpose. Firstly, it also contributes to the absorption of UV light and participates in the energy transfer process. The triplet state energy of phenanthroline derivatives is in the range of 20,048 cm⁻¹ to 22,741 cm⁻¹, which is also conducive to sensitizing the Eu³⁺ ion.[6][7] Secondly, and critically, the bulky phenanthroline ligand replaces water molecules that might otherwise coordinate to the Eu³⁺ ion. Coordinated water molecules possess high-frequency O-H oscillators that can efficiently quench the luminescence of the Eu³⁺ ion through non-radiative vibrational decay. By excluding water from the first coordination sphere, the phenanthroline ligand significantly enhances the luminescence quantum yield.

Experimental Section: Synthesis and Characterization

This section provides a detailed protocol for the synthesis and characterization of Eu(DBM)₃phen, designed to be a self-validating system for researchers.

3.1. Synthesis of Tris(dibenzoylmethane)phenanthroline Europium(III)

This procedure is adapted from established methods for the synthesis of similar europium β-diketonate complexes.[8]

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Dibenzoylmethane (DBM)

-

1,10-Phenanthroline (phen)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 3 mmol of dibenzoylmethane and 1 mmol of 1,10-phenanthroline in 30 mL of absolute ethanol with gentle heating and stirring until a clear solution is obtained.

-

pH Adjustment: To the ligand solution, add a 1 M aqueous solution of NaOH dropwise while stirring until the pH reaches approximately 7-8. This deprotonates the DBM, facilitating coordination to the Eu³⁺ ion.

-

Europium Solution Preparation: In a separate beaker, dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of deionized water.

-

Complexation: Slowly add the europium chloride solution dropwise to the ligand solution with vigorous stirring. A yellow precipitate of Eu(DBM)₃phen should form immediately.

-

Digestion and Isolation: Continue stirring the reaction mixture at 60°C for 1-2 hours to allow for complete precipitation and crystal growth.

-

Washing and Drying: Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the product several times with small portions of cold ethanol and deionized water to remove any unreacted starting materials. Dry the final product in a vacuum oven at 60-80°C overnight.

The following Graphviz diagram outlines the experimental workflow for the synthesis of Eu(DBM)₃phen:

3.2. Characterization Techniques

-

UV-Vis Absorption Spectroscopy: The absorption spectrum of a dilute solution of Eu(DBM)₃phen (e.g., in THF or ethanol) should be recorded to confirm the presence of the ligand-centered absorption bands.

-

Photoluminescence Spectroscopy: The excitation and emission spectra are critical for confirming the identity and purity of the complex.

-

Excitation Spectrum: Monitored at the main emission wavelength (~615 nm), the excitation spectrum should resemble the absorption spectrum, confirming that the ligand absorption leads to Eu³⁺ emission.

-

Emission Spectrum: Upon excitation at the wavelength of maximum absorption (typically around 355 nm), the characteristic emission spectrum of Eu³⁺ should be observed, with the dominant peak at ~615 nm.[3]

-

-

Luminescence Lifetime Measurement: The luminescence lifetime of the ⁵D₀ excited state can be measured using a time-resolved spectrophotometer. The long lifetime (typically in the microsecond to millisecond range) is a hallmark of lanthanide luminescence.

Photophysical Properties: A Quantitative Overview

The photophysical properties of Eu(DBM)₃phen can vary depending on its environment (e.g., solvent, solid-state). Below is a summary of typical values found in the literature.

| Property | Typical Value | Reference(s) |

| Absorption Maximum (λₘₐₓ) | 257 nm, 355 nm (in THF) | [3] |

| Emission Maximum (λₑₘ) | 615 nm (in THF) | [3] |

| Dominant Transition | ⁵D₀ → ⁷F₂ | [4] |

| Quantum Yield (Φ) | Varies (e.g., solid state ~5-50%) | [9][10] |

| Luminescence Lifetime (τ) | Varies (e.g., solid state ~0.5-1.0 ms) |

Conclusion and Future Outlook

The europium dibenzoylmethane phenanthroline complex remains a subject of intense research due to its remarkable luminescence properties. A thorough understanding of its photophysical mechanism, from ligand absorption to Eu³⁺ emission, is paramount for the rational design of new and improved luminescent materials. The detailed synthesis and characterization protocols provided in this guide are intended to empower researchers to explore this fascinating complex and its derivatives further. Future research may focus on modifying the ligand structures to enhance quantum yields, shift excitation wavelengths to the visible region for biological applications, and improve the thermal and photochemical stability for device applications. The foundational knowledge presented herein will undoubtedly serve as a springboard for such exciting future endeavors.

References

-

A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes. (n.d.). PMC. [Link]

-

Synthesis and Luminescence Properties of a Reactive Ternary Europium Complex Containing 1,10-Phenanthroline. (n.d.). ResearchGate. [Link]

-

Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae. (n.d.). PMC. [Link]

-

Synthesis and spectroscopic behavior of highly luminescent Eu3+-dibenzoylmethanate (DBM) complexes with sulfoxide ligands. (n.d.). ResearchGate. [Link]

-

Partial energy level diagram presenting excited triplet (T 1 ) states... (n.d.). ResearchGate. [Link]

-

Photoluminescence data of Eu(dbm) 3 phen, MSN-Eu, MSN-ETMS-Eu,... (n.d.). ResearchGate. [Link]

-

Journal Name ARTICLE. (n.d.). CORE. [Link]

-

Lifetime decay curves of SiO 2 :Eu Ž DBM . 3 phen LTF Ž a . and PVB:Eu... (n.d.). ResearchGate. [Link]

-

Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. (n.d.). [Link]

-

The outline of synthesis procedure of Eu(TTA) 3 Phen. (n.d.). ResearchGate. [Link]

-

Tris„dibenzoylmethane…„monophenanthroline…europium„III… based red emitting organic light emitting diodes. (2001). AIP Publishing. [Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023). PMC. [Link]

-

Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity. (2023). PMC. [Link]

- One-step synthesis method of symmetrical 1,10- phenanthroline derivative. (n.d.).

-

A metric for predicting triplet energy transfer. (n.d.). ChemRxiv. [Link]

-

Strong CH…O Interactions in the Second Coordination Sphere of 1,10-Phenanthroline Complexes with Water. (2025). MDPI. [Link]

-

First Principle Calculations of the Band Shapes of Singlet–Triplet Transitions. (n.d.). IRIS-AperTO. [Link]

-

Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. (2025). RSC Publishing. [Link]

-

Triplet-triplet energy transfer from a UV-A absorber butylmethoxydibenzoylmethane to UV-B absorbers. (2014). PubMed. [Link]

-

Lanthanide luminescence. (2011). Journal of Biochemical Technology. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. researchgate.net [researchgate.net]

Photophysics and Spectral Dynamics of Eu(dbm)3(phen): A Comprehensive Technical Guide

Europium(III) tris(dibenzoylmethanate) mono(1,10-phenanthroline), commonly abbreviated as Eu(dbm)3(phen), is a benchmark luminescent coordination complex. It is extensively utilized in organic light-emitting diodes (OLEDs), luminescent sensors, and bio-imaging due to its intense, narrow-band red emission and high color purity ()[1]. This whitepaper explores the mechanistic photophysics, spectral characteristics, and standardized, self-validating synthesis protocols for Eu(dbm)3(phen).

Molecular Architecture and the "Antenna Effect"

The direct excitation of the Eu³⁺ ion is highly inefficient due to the Laporte-forbidden nature of its intra-4f transitions, which results in extremely low molar absorption coefficients ( ϵ<10 M−1cm−1 ). To circumvent this limitation, the Eu³⁺ ion is chelated with highly absorbing organic ligands that act as light harvesters.

Causality of Ligand Selection:

-

dbm (Primary Antenna): The β -diketonate ligand dibenzoylmethane (dbm) possesses a large conjugated π -system, yielding a massive absorption cross-section in the near-UV region. Upon UV excitation, dbm undergoes a π→π∗ transition to its singlet excited state ( S1 ), followed by intersystem crossing (ISC) to its triplet state ( T1 ). The energy of the dbm T1 state is ideally situated slightly above the emissive 5D0 state of Eu³⁺, allowing for efficient, irreversible Dexter or Förster energy transfer to the metal center ()[2].

-

phen (Synergistic Auxiliary Ligand): While dbm acts as the primary light harvester, the Eu³⁺ ion requires a coordination number of 8 or 9 to be fully saturated. If only three bidentate dbm ligands coordinate, solvent molecules (like H₂O) will bind to the remaining sites. The high-frequency O-H vibrational oscillators of water would non-radiatively quench the Eu³⁺ excited state via multiphonon relaxation. Adding 1,10-phenanthroline (phen), a neutral bidentate nitrogen-donor ligand, saturates the coordination sphere (forming an 8-coordinate square antiprism), expelling water and drastically enhancing the quantum yield and luminescence lifetime ()[3].

Fig 1: Jablonski diagram illustrating the antenna effect and energy transfer in Eu(dbm)3(phen).

Absorption and Emission Spectral Signatures

UV-Vis Absorption Dynamics

The absorption spectrum of Eu(dbm)3(phen) is entirely dominated by ligand-centered transitions, validating that the ligands are the sole initial absorbers of photonic energy.

-

A broad, intense absorption band peaks at ~350 nm , corresponding to the π→π∗ transition of the dbm enolate ()[4].

-

A secondary, sharper peak is observed at ~270 nm , attributed to the π→π∗ transition of the phenanthroline ligand ()[3].

Photoluminescence (PL) Emission

Upon excitation at ~350 nm, the complex exhibits the characteristic sharp emission lines of the Eu³⁺ ion, corresponding to the 5D0→7FJ ( J=0,1,2,3,4 ) transitions ()[2].

-

5D0→7F0 (~579 nm): A highly forbidden transition. Its presence indicates that the Eu³⁺ ion occupies a site with low symmetry, lacking an inversion center.

-

5D0→7F1 (~591 nm): A magnetic dipole transition. Its intensity is largely independent of the local coordination environment, making it an excellent internal reference for spectral calibration.

-

5D0→7F2 (~613 nm): The dominant, hypersensitive electric dipole transition. Because the Eu(dbm)3(phen) complex lacks a center of inversion, parity selection rules are relaxed. This transition is responsible for the brilliant, pure red emission ()[2].

-

5D0→7F3 (~652 nm) & 5D0→7F4 (~700 nm): Weaker transitions in the deep red/near-infrared region.

Quantitative Photophysical Data

| Property | Value / Characteristic | Mechanistic Origin |

| Absorption Maxima ( λabs ) | ~270 nm, ~350 nm | π→π∗ transitions of phen and dbm ligands |

| Emission Maximum ( λem ) | ~613 nm | 5D0→7F2 hypersensitive electric dipole transition |

| Secondary Emissions | 579, 591, 652, 700 nm | 5D0→7F0,7F1,7F3,7F4 transitions |

| Quantum Yield ( Φ ) | 30% – 60% (Matrix dependent) | Efficiency of ligand-to-metal energy transfer |

| Luminescence Lifetime ( τ ) | 0.3 – 0.5 ms | Parity-forbidden nature of f-f relaxation |

| CIE Coordinates | x ≈ 0.66, y ≈ 0.33 | High color purity deep-red emission |

Self-Validating Experimental Protocols

To ensure high reproducibility and optical purity, the synthesis and characterization of Eu(dbm)3(phen) must follow a strict, self-validating workflow.

Protocol 1: Synthesis of Eu(dbm)3(phen)

Adapted from established mechanistic investigations ()[5].

-

Ligand Deprotonation: Dissolve 3.0 mmol (0.67 g) of dibenzoylmethane (dbm) and 1.0 mmol (0.18 g) of 1,10-phenanthroline (phen) in 5 mL of absolute ethanol. Heat to 80 °C under continuous stirring. Add 3.0 mL of an aqueous NaOH solution (1 M) dropwise.

-

Causality: dbm exists in an enol-keto equilibrium. NaOH deprotonates the enol form, generating the anionic β -diketonate necessary for coordinating the trivalent lanthanide.

-

-

Complexation: Dissolve 1.0 mmol (0.37 g) of europium(III) chloride hexahydrate (EuCl₃·6H₂O) in 1 mL of deionized water. Add this solution dropwise to the ligand mixture. A precipitate will form immediately.

-

Maturation and Isolation: Continue heating and stirring the suspension for 12 hours to ensure thermodynamic completion of the coordination. Suction-filter the precipitate while warm, and wash extensively with hot water to remove unreacted salts and excess NaOH.

-

Purification: Recrystallize the crude product from pure acetonitrile to yield high-purity single crystals or microcrystalline powder. Dry under vacuum at 60 °C.

Protocol 2: Spectroscopic Validation (Self-Validating System)

-

Purity Check (Steady-State): Dissolve the synthesized complex in chloroform ( 10−5 M). Measure the UV-Vis absorption. The ratio of the 350 nm peak (dbm) to the 270 nm peak (phen) must remain consistent with theoretical 3:1 molar absorptivity ratios. Any significant deviation suggests the presence of uncoordinated phen or dbm.

-

Lifetime Verification (Time-Resolved): Excite the sample at 350 nm and monitor the decay at 613 nm using Time-Correlated Single-Photon Counting (TCSPC). A strict monoexponential decay curve confirms a single, uniform luminescent species without aggregation-induced quenching or water-coordination defects.

Fig 2: Standardized step-by-step experimental workflow for Eu(dbm)3(phen) synthesis.

References

-

Excitation and fluorescence emission spectra of Eu(DBM)3Phen doped PMMA. ResearchGate. URL:[Link]

-

New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors. Taylor & Francis. URL:[Link]

-

Triboluminescence of Centrosymmetric Lanthanide β-Diketonate Complexes with Aggregation-Induced Emission. MDPI Molecules. URL:[Link]

-

Mechanistic Investigation of Inducing Triboluminescence in Lanthanide(III) β-Diketonate Complexes. ACS Inorganic Chemistry. URL:[Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. PMC / MDPI. URL:[Link]

Sources

energy transfer dynamics in Eu(dbm)3(phen) complexes

An In-depth Technical Guide to the Energy Transfer Dynamics in Eu(dbm)₃(phen) Complexes

Foreword: The Allure of Lanthanide Luminescence

For decades, the unique photophysical properties of lanthanide ions, particularly Europium(III), have captivated scientists. Characterized by their line-like emission spectra, long luminescence lifetimes, and large Stokes shifts, these ions are nearly ideal luminophores.[1][2] However, their utility is hampered by intrinsically low absorption cross-sections, a consequence of the Laporte-forbidden nature of f-f transitions.[2][3] This fundamental limitation is elegantly overcome by coordination chemistry through a mechanism known as the "antenna effect."[4] By chelating the lanthanide ion with strongly absorbing organic ligands, we can create a molecular system where the ligands act as light-harvesting antennae, absorbing incident photons and efficiently channeling that energy to the metal center, which then emits its characteristic luminescence.[5][6]

The complex Tris(dibenzoylmethanido)(1,10-phenanthroline)europium(III), or Eu(dbm)₃(phen), stands as a canonical example of this principle. It is renowned for its brilliant red emission, making it a cornerstone material in applications ranging from organic light-emitting diodes (OLEDs) to biological sensors.[7][8] This guide, intended for researchers, scientists, and professionals in drug development, provides a deep dive into the core of its function: the intricate dynamics of intramolecular energy transfer that govern its remarkable luminescent properties.

Deconstructing the Complex: The Key Players

The efficiency of Eu(dbm)₃(phen) as a luminophore is not accidental; it is the result of a synergistic interplay between its constituent parts.

-

The Europium(III) Ion (Eu³⁺): The Emitter. At the heart of the complex lies the Eu³⁺ ion. Its relevant electronic states for luminescence are the ground ⁷Fⱼ manifold and the emissive ⁵D₀ excited state. The primary luminescent transition, responsible for the intense red color, is the ⁵D₀ → ⁷F₂ hypersensitive transition, typically observed around 612-616 nm.[9][10] The intensity of this electric dipole transition is highly sensitive to the local coordination environment and symmetry around the Eu³⁺ ion.[10]

-

Dibenzoylmethane (dbm): The Primary Antenna. The three β-diketonate dbm ligands are the primary light absorbers. Their delocalized π-π* electronic systems give rise to strong absorption bands in the near-UV region (around 350 nm).[7] Crucially, the dbm ligand possesses an excited triplet state (T₁) with an energy level suitably positioned to facilitate energy transfer to the Eu³⁺ ion's accepting levels.[11]

-

1,10-Phenanthroline (phen): The Ancillary Ligand. The phenanthroline ligand serves multiple critical roles. Firstly, it displaces water molecules from the Eu³⁺ coordination sphere. Water's high-frequency O-H oscillators are notorious quenchers of lanthanide luminescence, so their removal is paramount for high efficiency.[3][12] Secondly, phen can act as a secondary antenna, absorbing UV light and contributing to the overall energy transfer cascade.[13] Finally, its rigid structure helps create a stable, asymmetric coordination environment around the Eu³⁺ ion, which relaxes selection rules and enhances the probability of the emissive ⁵D₀ → ⁷F₂ transition.[14]

The Energy Transfer Cascade: A Step-by-Step Mechanistic Analysis

The conversion of absorbed UV photons into emitted red light is a multi-step process occurring on timescales from femtoseconds to milliseconds. Understanding this pathway is key to optimizing the complex's performance.

Step 1: Photon Absorption by the Ligands (femtoseconds)

The process begins with the absorption of a photon by the π-conjugated systems of the dbm and phen ligands. This populates the first excited singlet state (S₁) of the ligands. S₀ + hν → S₁

Step 2: Intersystem Crossing (ISC) (picoseconds to nanoseconds)

For efficient sensitization of Eu³⁺, which involves a change in spin multiplicity, the energy must be funneled into the ligand's triplet state (T₁). This occurs via a non-radiative process called intersystem crossing (ISC). The presence of the heavy Eu³⁺ ion can enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling.[15][16] S₁ ⇝ T₁

Step 3: Ligand-to-Metal Energy Transfer (nanoseconds)

This is the crucial energy transfer step. The excited triplet state of the ligand transfers its energy to the Eu³⁺ ion, populating its excited states (e.g., ⁵D₁, ⁵D₂). This process is generally understood to occur via a Dexter electron exchange mechanism, which requires close proximity and orbital overlap between the ligand and the metal ion.[6][17] For efficient transfer, the ligand's T₁ state must be energetically higher than the accepting ⁵Dⱼ levels of Eu³⁺, typically by an optimal gap of 2500-5000 cm⁻¹, to provide a thermodynamic driving force and prevent back energy transfer.[5][18] T₁ + Eu³⁺(⁷Fⱼ) → S₀ + Eu³⁺(⁵Dⱼ)

Step 4: Intramolecular Relaxation and Emission (microseconds to milliseconds)

Following population of the higher ⁵Dⱼ levels, the Eu³⁺ ion rapidly relaxes non-radiatively to the long-lived ⁵D₀ emissive state. From here, the ion returns to the ground ⁷Fⱼ manifold by emitting a photon, with the ⁵D₀ → ⁷F₂ transition being the most prominent.[10] Eu³⁺(⁵D₀) → Eu³⁺(⁷Fⱼ) + hν (red light)

The entire process is visualized in the diagram below.

Probing the Dynamics: Key Experimental Protocols

A comprehensive understanding of the energy transfer dynamics requires a suite of spectroscopic techniques. Here, we outline the core experimental workflows.

Protocol 1: Photoluminescence Quantum Yield (PLQY) Determination

The PLQY (Φ) is the ratio of photons emitted to photons absorbed, representing the overall efficiency of the process. A relative method using a known standard is common.

Methodology:

-

Standard Preparation: Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55) with an absorbance value between 0.05 and 0.1 at the chosen excitation wavelength.[19]

-

Sample Preparation: Prepare a solution of the Eu(dbm)₃(phen) complex in a suitable solvent (e.g., dichloromethane, acetonitrile) with an absorbance matching that of the standard at the same excitation wavelength.

-

Spectra Acquisition: Record the absorbance of both the standard and the sample at the excitation wavelength (e.g., 350 nm). Then, record the full emission spectrum of both solutions using this excitation wavelength.

-

Calculation: The quantum yield of the sample (Φₓ) is calculated using the following equation[20]: Φₓ = Φₛₜₐ * (Iₓ / Iₛₜₐ) * (Aₛₜₐ / Aₓ) * (nₓ² / nₛₜₐ²) Where: I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and std refer to the sample and the standard, respectively.[21]

Protocol 2: Time-Resolved Luminescence Spectroscopy

This technique measures the decay of the luminescence intensity over time after pulsed excitation, providing the lifetime (τ) of the emissive ⁵D₀ state.

Methodology:

-

Instrumentation: Use a spectrometer equipped with a pulsed excitation source (e.g., a nitrogen laser or a pulsed xenon lamp) and a time-correlated single-photon counting (TCSPC) or multichannel scaling (MCS) detector.

-

Excitation & Emission: Excite the sample at a wavelength corresponding to the ligand absorption band (e.g., 350-380 nm).[7] Set the detector to monitor the peak of the Eu³⁺ ⁵D₀ → ⁷F₂ emission at ~612 nm.[22]

-

Data Acquisition: Record the decay of the emission intensity as a function of time following the excitation pulse.

-

Analysis: Fit the decay curve to an exponential function. For a single emissive species in a uniform environment, a mono-exponential decay is expected, yielding the luminescence lifetime (τ).[7] I(t) = I₀ * exp(-t/τ) The lifetime is a critical parameter, as it is inversely proportional to the sum of the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates (τ = 1 / (kᵣ + kₙᵣ)).

Protocol 3: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

fs-TAS is a powerful pump-probe technique that allows for the direct observation of ultrafast processes like ISC and ligand-to-metal energy transfer.[18][23][24]

Methodology:

-

Setup: The setup consists of a femtosecond laser system that generates both a 'pump' pulse to excite the sample and a 'probe' pulse (a white-light continuum) to measure the change in absorption.[18]

-

Experiment: The pump pulse excites the sample (e.g., at 400 nm). The probe pulse arrives at a variable time delay (from femtoseconds to nanoseconds) and measures the transient absorption spectrum (ΔOD).

-

Data Interpretation:

-

Excited State Absorption (+ΔOD): Positive signals correspond to absorption from transient species like the ligand S₁ or T₁ states.

-

Ground State Bleaching/Emission (-ΔOD): Negative signals can indicate depletion of the ground state or stimulated emission from an excited state.[23]

-

-

Kinetic Analysis: By plotting the ΔOD at specific wavelengths versus the pump-probe delay time, one can extract the time constants for the formation and decay of the transient species, directly revealing the rates of S₁ decay, T₁ formation (ISC), and T₁ decay due to energy transfer to the Eu³⁺ ion.[18][23]

Quantitative Insights: The Judd-Ofelt Framework

While experimental measurements provide rates and efficiencies, the Judd-Ofelt theory offers a powerful theoretical framework for analyzing the intrinsic radiative properties of the Eu³⁺ ion within the complex.[25][26] By analyzing the relative intensities of the different ⁵D₀ → ⁷Fⱼ transitions in the emission spectrum, one can calculate the phenomenological intensity parameters (Ω₂, Ω₄).[27][28]

-

Ω₂ is highly sensitive to the asymmetry of the coordination environment.

-

Ω₄ and Ω₆ (Ω₆ is often negligible for Eu³⁺) are related to the bulk properties of the environment.

From these parameters, crucial radiative properties can be derived, including:

-

Radiative decay rate (kᵣ or Aᵣ): The intrinsic rate of photon emission.

-

Radiative lifetime (τᵣ): The lifetime if only radiative decay occurred (τᵣ = 1/kᵣ).

-

Intrinsic quantum yield (Φᵢₙₜ): The efficiency of the Eu³⁺ emission itself, calculated as τ/τᵣ.

This analysis allows researchers to separate the efficiency of the Eu³⁺ emission from the efficiency of the antenna sensitization process.

| Parameter | Typical Value for Eu(dbm)₃(phen) | Significance | Source |

| Absorption Max (λₘₐₓ) | ~345-355 nm | Wavelength for optimal ligand excitation | [3][7] |

| Emission Max (⁵D₀→⁷F₂) | ~612-615 nm | Characteristic red emission peak | [9][14] |

| Luminescence Lifetime (τ) | 0.2 - 0.5 ms | Reflects the balance of radiative and non-radiative decay | [7] |

| Quantum Yield (Φ) | 20% - 60% (solvent dependent) | Overall efficiency of the light conversion process | [7][14] |

| Radiative Rate (kᵣ) | ~640 s⁻¹ | Intrinsic rate of emission from Eu³⁺ | [25][28] |

| Energy Transfer Efficiency (ηₑₜ) | Often > 90% | Efficiency of ligand-to-metal energy transfer | [17][24] |

Table 1. Representative Photophysical Data for Eu(dbm)₃(phen) and related complexes.

Conclusion and Future Outlook

The energy transfer dynamics in Eu(dbm)₃(phen) are a beautifully orchestrated sequence of photophysical events, refined by decades of research. The synergy between the light-harvesting ligands and the emissive Eu³⁺ center, governed by principles of intersystem crossing and Dexter energy transfer, results in a highly efficient molecular photon-conversion device. Advanced techniques like femtosecond transient absorption spectroscopy have moved our understanding from a static picture to a real-time observation of these ultrafast events, confirming that the ligand-to-metal transfer step itself is often near-unity in efficiency.[17]

For researchers in materials science and drug development, this understanding is not merely academic. It provides a rational basis for designing the next generation of luminescent probes and materials. By tuning the ligand structure to modify triplet state energies, enhance absorption cross-sections, and further shield the lanthanide ion from non-radiative decay pathways, it is possible to create complexes with even greater brightness, tailored excitation/emission profiles, and enhanced sensitivity for bioanalytical applications. The principles elucidated through the study of this classic complex continue to light the way for innovation in fields as diverse as medical diagnostics, advanced displays, and security inks.

References

- Shining light on the antenna chromophore in lanthanide based dyes. RSC Publishing.

- Antenna effect-modulated luminescent lanthanide complexes for biological sensing. SpringerLink.

- New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors. Taylor & Francis Online.

- Unearthing the Real-Time Excited State Dynamics from Antenna to Rare Earth Ions Using Ultrafast Transient Absorption. ACS Publications.

- Increased Antenna Effect of the Lanthanide Complexes by Control of a Number of Terdentate N-Donor Pyridine Ligands. ACS Publications.

- Novel Antennae for Luminescent Lanthanide Cations Emitting in the Visible and in the Near-Infrared. CHIMIA.

- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. PMC.

- Nonradiative deactivation of europium(III) luminescence as a detection scheme for moisture. ResearchGate.

- From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. PMC.

- Photophysical investigations of europium(III)‐based hybrid complexes... ResearchGate.

- Judd-Ofelt Analysis of a Dendrtic Type Europium Complex/Silicone Rubber. Scientific.Net.

- Judd-Ofelt analysis on trifluoroacetate europium complexes for liquid laser media. Chemical Research in Chinese Universities.

- Schematic energy level diagram of phen, DBM, and Eu³⁺ and the energy transfer process in Eu(DBM)3phen complex. ResearchGate.

- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. University of Bologna.

- Structural, thermal, and fluorescence properties of Eu(DBM)(3)Phen(x) complex doped in PMMA. PubMed.

- PL emission spectra of the Eu(III) complexes, Eu(DBM) 3 Phen-Ph-Ph,... ResearchGate.

- Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae. ACS Publications.

- Judd–Ofelt theory. Wikipedia.

- Judd-Ofelt Analysis of a Dendrtic Type Europium Complex/Silicone Rubber. R Discovery.

- Unearthing the Real-Time Excited State Dynamics from Antenna to Rare Earth Ions Using Ultrafast Transient Absorption. PMC.

- Exploring vivid red light emanating europium complexes incorporating a β-ketoester antenna for advanced displays: a detailed photophysical, Judd–Ofelt and computational investigation. RSC Publishing.

- Electrospinning synthesis of Fe3O4/Eu(DBM)3phen/PVP multifunctional microfibers and their structure, luminescent and magnetic properties. ProQuest.

- Energy Transfer Mechanism in Lanthanide Complexes Studied by Time-Resolved Spectroscopy. University of Tsukuba.

- Discovering of the L ligand impact on luminescence enhancement of Eu(Dibenzoylmethane)3.Lx complexes employing transient absorption spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI.

- Energy Transfer From Antenna Ligand to Europium(III) Followed Using Ultrafast Optical and X-ray Spectroscopy. DOE OSTI.

- Eu(dbm)3(Phen) | Red Dopant, Sublimed | CAS 17904-83-5. Ossila.

- Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Is. IRIS.

- A Novel ppb-Level Sensitive and Highly Selective Europium-Based Diketone Luminescent Sensor for the Quantitative Detection. Semantic Scholar.

- Experimental set-up for the determination of the luminescence quantum... ResearchGate.

- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. CNR-IRIS.

- Exploration of New Eu(III) Complexes and their Applications in Light Emitting Diodes and Sensors: Combined Experimental and Theoretical Investigations. Shodhganga.

- Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands. PMC.

- Luminescent Properties of Europium Complexes with Different Long Chains in Langmuir-Blodgett (LB) Films. Scirp.org.

- Photophysic properties and applications of lanthanide complexes using time-resolved fluorescence and transient absorption spectr. Sciforum.

- The femtosecond to nanosecond transient absorption spectroscopy.... ResearchGate.

- Structural, Thermal, and Fluorescence Properties of Eu(DBM)3Phenx Complex Doped in PMMA. ResearchGate.

- XRD patterns of (A) (GQD/DBM)3/EuPhen/GQD, (B) Eu(DBM)3Phen and (C) GQDs. ResearchGate.

- Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. PMC.

Sources

- 1. Antenna effect-modulated luminescent lanthanide complexes for biological sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Shining light on the antenna chromophore in lanthanide based dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bionano-bg.eu [bionano-bg.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. ossila.com [ossila.com]

- 9. Exploring vivid red light emanating europium complexes incorporating a β-ketoester antenna for advanced displays: a detailed photophysical, Judd–Ofelt and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural, thermal, and fluorescence properties of Eu(DBM)(3)Phen(x) complex doped in PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iris.univr.it [iris.univr.it]

- 17. osti.gov [osti.gov]

- 18. Unearthing the Real-Time Excited State Dynamics from Antenna to Rare Earth Ions Using Ultrafast Transient Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Luminescent Properties of Europium Complexes with Different Long Chains in Langmuir-Blodgett (LB) Films [scirp.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 25. Judd-Ofelt Analysis of a Dendrtic Type Europium Complex/Silicone Rubber | Scientific.Net [scientific.net]

- 26. Judd–Ofelt theory - Wikipedia [en.wikipedia.org]

- 27. Judd-Ofelt analysis on trifluoroacetate europium complexes for liquid laser media [journal.hep.com.cn]

- 28. discovery.researcher.life [discovery.researcher.life]

excited state lifetime of europium beta-diketonate complexes

Engineering the Excited State Lifetime of Europium β -Diketonate Complexes: A Technical Guide for Time-Resolved Luminescence

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Photophysics, Lanthanide Coordination Chemistry, and Assay Development

Introduction: The Strategic Value of Long-Lived Excited States

In modern drug discovery and high-throughput screening (HTS), the ultimate bottleneck is often the signal-to-noise ratio (SNR). Biological matrices—such as blood serum, cell lysates, and screening compounds—exhibit intense background autofluorescence when excited by UV light. Because this autofluorescence typically decays within 1 to 10 nanoseconds, utilizing a fluorophore with a microsecond-to-millisecond excited state lifetime allows researchers to introduce a temporal delay before measuring the signal. This time-gated approach effectively reduces background noise to near zero.

Europium (Eu 3+ ) β -diketonate complexes are the gold standard for time-resolved fluorescence (TRF) applications. However, because direct excitation of the Eu 3+ f-f transitions is forbidden by the Laporte selection rule, these ions suffer from extremely low molar absorptivity. To circumvent this, we utilize β -diketonate ligands as light-harvesting "antennas." The strategic engineering of these complexes to maximize their excited state lifetime ( τ ) and photoluminescence quantum yield ( Φ ) is a foundational skill for assay developers.

Mechanistic Causality: The Antenna Effect and Lifetime Tuning

To rationally design a Eu 3+ complex, one must understand the causality behind its photophysical cascade. The luminescence is achieved through a ligand-mediated sensitization process known as the antenna effect (1)[1].

The process follows four distinct steps:

-

Absorption: The β -diketonate ligand absorbs UV light, promoting an electron to the first excited singlet state ( S1 ).

-

Intersystem Crossing (ISC): The energy undergoes non-radiative ISC to the ligand's triplet state ( T1 ).

-

Intramolecular Energy Transfer: Energy is transferred from the T1 state to the resonance level of the europium ion (specifically the 5D0 state).

-

Metal-Centered Emission: The Eu 3+ ion relaxes to the ground state manifold ( 7FJ ), emitting characteristic sharp red light (typically at 612–615 nm for the hypersensitive 5D0→7F2 transition).

Caption: Ligand-mediated sensitization (Antenna Effect) in Eu3+ complexes.

The Enemy of Lifetime: Non-Radiative Quenching

The primary cause of a shortened excited state lifetime in aqueous environments is multi-phonon relaxation driven by high-frequency O-H oscillators from coordinated water molecules. The energy gap between the emissive 5D0 state and the highest ground state ( 7F6 ) is approximately 12,000 cm −1 . Because O-H stretching vibrations are highly energetic (~3,500 cm −1 ), it only takes 3 to 4 vibrational quanta to bridge this gap, rapidly quenching the luminescence.

The Engineering Solution: To maximize the lifetime, the 8- or 9-coordinate sphere of the Eu 3+ ion must be completely saturated to exclude water. This is achieved by using synergistic co-ligands (such as 1,10-phenanthroline or triphenylphosphine oxide [TPPO]) alongside the β -diketonates. For example, the incorporation of TPPO in Eu(hth) 3 (tppo) 2 complexes yields highly luminescent species with mono-exponential decay behavior, indicating a single, well-protected emitting site (2)[2].

Quantitative Photophysical Data

The choice of ligand and matrix significantly dictates the photophysical performance of the complex. The table below summarizes the excited state lifetimes and quantum yields of state-of-the-art europium β -diketonate complexes across various matrices.

| Complex Architecture | Matrix / Medium | Excited State Lifetime ( τ ) | Quantum Yield ( Φ ) | Structural Causality & Application |

| Eu(TTA) 3 L 1−5 | PMMA Film | 0.60 – 0.80 ms | 70 – 85% | Phenanthroline derivatives displace water; excellent for solid-state devices[3]. |

| Eu 3+ -BHHBCB | Aqueous Buffer | 0.52 ms | 40.0% | Tetradentate structure covalently binds to proteins for time-gated immunoassays[4]. |

| Eu 3+ -BHHCT-BPED | Aqueous Buffer | 0.81 ms | 57.6% | DPA-containing probe; specific reversible quenching for intracellular sensing[5]. |

| Eu(hth) 3 (tppo) 2 | Solid Film | ~1.00 ms | 66.0% | TPPO co-ligands ensure strict 8-coordination; optimized for OLEDs[2]. |

Experimental Methodology: Self-Validating Protocol for Lifetime Measurement

To ensure scientific integrity, a lifetime measurement protocol must be self-validating. The following methodology not only measures the excited state lifetime but also mathematically verifies the structural integrity of the complex (i.e., whether water has been successfully excluded from the inner coordination sphere) by calculating the hydration number ( q ).

Step 1: Matrix Preparation and Isotope Control

-

Prepare a 10 μ M stock solution of the synthesized Eu 3+ β -diketonate complex.

-

Aliquot the complex into two separate spectroscopic-grade quartz cuvettes.

-

Dilute Sample A with ultra-pure H2O and Sample B with D2O (Deuterium Oxide).

-

Causality: O-D oscillators have a significantly lower vibrational frequency (~2,500 cm −1 ) than O-H oscillators. It requires more phonons to bridge the 5D0 energy gap in D2O , effectively eliminating non-radiative quenching. Comparing the two lifetimes validates the exclusion of solvent molecules.

-

Step 2: Time-Resolved Luminescence Parameterization

-

Excitation: Excite the samples at the ligand's π→π∗ transition maximum (typically 340–360 nm) using a pulsed xenon flash lamp or a 337 nm nitrogen laser.

-

Delay Time ( td ): Set the instrument's delay time to 100 µs .

-

Causality: This delay ensures that all background autofluorescence and scattering (which decay in <10 ns) have completely dissipated before the detector activates.

-

-

Gate Time ( tg ): Set the integration gate time to 1.0 to 2.0 ms to capture the entirety of the long-lived lanthanide emission.

-

Emission: Monitor the hypersensitive 5D0→7F2 transition at 612–615 nm .

Caption: Time-gated luminescence measurement protocol for long-lifetime fluorophores.

Step 3: Data Fitting and Structural Validation ( q -value)

-

Record the emission intensity decay curve as a function of time.

-

Fit the decay curve to a mono-exponential function: I(t)=I0e−t/τ .

-

Extract τH2O and τD2O (in milliseconds).

-

Calculate the number of coordinated water molecules ( q ) using the modified Horrocks equation:

q=1.11×(τH2O−1−τD2O−1−0.31)-

Validation: A calculated q -value of ≈0 proves that the β -diketonate and co-ligands have successfully saturated the coordination sphere, validating the complex for commercial assay deployment.

-

Conclusion

The utility of europium β -diketonate complexes in advanced diagnostics hinges entirely on the precise engineering of their excited state lifetimes. By understanding the causality of the antenna effect and the destructive nature of O-H vibrational quenching, scientists can design highly coordinated, water-excluding complexes. Utilizing rigorous, self-validating TRF methodologies ensures that these luminescent probes deliver the zero-background sensitivity required for next-generation drug discovery.

References

- Source: ACS Publications (Inorganic Chemistry)

- Photoluminescence lifetime stability studies of β‐diketonate europium complexes based phenanthroline derivatives in poly(methyl methacrylate)

- Source: ACS Publications (Bioconjugate Chemistry)

- A β-diketonate–europium(iii)

- Highly Luminescent Europium(III)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoluminescence lifetime stability studies of β‐diketonate europium complexes based phenanthroline derivatives in poly(methyl methacrylate) films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A β-diketonate–europium(iii) complex-based fluorescent probe for highly sensitive time-gated luminescence detection of copper and sulfide ions in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis and characterization of tris(dibenzoylmethane)mono(phenanthroline)europium(iii)

An In-depth Technical Guide to the Synthesis and Characterization of Tris(dibenzoylmethane)mono(phenanthroline)europium(iii)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the highly luminescent europium complex, tris(dibenzoylmethane)mono(phenanthroline)europium(iii), commonly abbreviated as Eu(dbm)3phen. This document delves into the foundational principles of its synthesis, the critical aspects of its characterization through various spectroscopic and analytical techniques, and the underlying photophysical mechanisms that give rise to its signature red luminescence. Detailed experimental protocols, data interpretation, and the causal relationships behind methodological choices are presented to equip researchers with the practical knowledge required for the successful preparation and validation of this important coordination compound.

Introduction: The Significance of Lanthanide Complexes

Lanthanide ions, particularly Eu(III), are renowned for their unique luminescent properties, characterized by sharp, narrow emission bands and long luminescence lifetimes. However, the direct excitation of the Eu(III) ion is inefficient due to the forbidden nature of its 4f-4f electronic transitions.[1] To overcome this, the Eu(III) ion is coordinated with organic ligands that act as "antennas." These ligands absorb UV light efficiently and transfer the absorbed energy to the central Eu(III) ion, which then emits its characteristic red light.[1][2] This process, known as the "antenna effect" or sensitization, is fundamental to the design of highly luminescent lanthanide complexes.[1][2]

Eu(dbm)3phen is a classic example of such a complex, where three dibenzoylmethane (dbm) ligands serve as the primary antennas, and a 1,10-phenanthroline (phen) ligand further enhances the luminescence by displacing water molecules from the coordination sphere, which would otherwise quench the luminescence.[3] This results in a stable and highly efficient red-emitting phosphor with applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing.[3][4][5]

Synthesis of Eu(dbm)3phen: A Step-by-Step Protocol with Rationale

The synthesis of Eu(dbm)3phen is typically a straightforward precipitation reaction in an ethanol-water solvent system. The following protocol is a synthesis of best practices derived from established literature.

Reagents and Materials

-

Europium(III) chloride hexahydrate (EuCl3·6H2O)

-

Dibenzoylmethane (dbm)

-

1,10-phenanthroline (phen)

-

Ethanol (absolute)

-

Deionized water

-

Ammonia solution (e.g., 2 M)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Büchner funnel and filter paper

Synthesis Workflow

Detailed Experimental Protocol

-

Ligand Solution Preparation: In a flask, dissolve stoichiometric amounts of dibenzoylmethane (3 molar equivalents) and 1,10-phenanthroline (1 molar equivalent) in absolute ethanol with gentle heating and stirring. The use of a slight excess of ligands can help drive the reaction to completion.

-

Europium Solution Preparation: In a separate beaker, dissolve europium(III) chloride hexahydrate (1 molar equivalent) in absolute ethanol.

-

Reaction: Slowly add the europium chloride solution to the ligand solution while stirring vigorously. Heat the resulting mixture to approximately 60-70 °C.

-

pH Adjustment and Precipitation: While maintaining the temperature, slowly add a dilute ammonia solution dropwise to the reaction mixture until the pH reaches approximately 7. This deprotonates the dibenzoylmethane, facilitating its coordination to the Eu(III) ion and leading to the precipitation of the Eu(dbm)3phen complex. A pale-yellow precipitate should form.

-

Digestion: Continue stirring the mixture at 60-70 °C for at least one hour to allow for the "digestion" of the precipitate. This process improves the crystallinity and purity of the final product.

-

Isolation and Purification: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with deionized water and ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent and water. The hydrated form of the complex can be converted to the anhydrous form by heating under vacuum.[6]

Characterization of Eu(dbm)3phen

A suite of analytical techniques is employed to confirm the successful synthesis and purity of the Eu(dbm)3phen complex and to investigate its properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligands to the Eu(III) ion.

-

Rationale: By comparing the FT-IR spectrum of the synthesized complex with those of the free ligands (dbm and phen), one can observe shifts in the vibrational frequencies of specific functional groups upon coordination to the metal center.[7][8]

-

Experimental Protocol: A small amount of the dried Eu(dbm)3phen powder is mixed with KBr and pressed into a pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.[9]

-

Data Interpretation:

-

The absence of a broad O-H stretching band around 3400 cm⁻¹ in the spectrum of the anhydrous complex indicates the successful removal of water molecules.

-

The C=O stretching vibration of the free dbm ligand (typically around 1600 cm⁻¹) will shift to a lower wavenumber upon coordination to the Eu(III) ion, indicating the formation of the Eu-O bond.[10]

-

Characteristic vibrational bands of the phenanthroline ligand will also exhibit slight shifts upon coordination.

-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C=O stretch (dbm) | ~1600 (free), <1600 (complex) | Confirms coordination of dbm to Eu(III) |

| C=N stretch (phen) | ~1590 (free), shifted in complex | Confirms coordination of phen to Eu(III) |

| Eu-O/Eu-N stretch | ~400-600 | Direct evidence of metal-ligand bonds |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic absorption properties of the complex, which is the first step in the luminescence process.

-

Rationale: This technique reveals the wavelengths of light absorbed by the ligands, corresponding to the π-π* electronic transitions that initiate the energy transfer process.[11]

-

Experimental Protocol: A dilute solution of Eu(dbm)3phen is prepared in a suitable solvent (e.g., chloroform or THF), and the absorption spectrum is recorded.

-

Data Interpretation: The spectrum of Eu(dbm)3phen typically shows two main absorption bands.[11][12][13] One strong band in the UV region (around 250-280 nm) is attributed to the π-π* transitions of the phenanthroline ligand, and another intense band at longer wavelengths (around 350-370 nm) corresponds to the π-π* transitions of the dibenzoylmethane ligands.[11][14]

| Ligand | Typical λmax (nm) | Transition |

| 1,10-phenanthroline | ~282 | π-π |

| Dibenzoylmethane | ~372 | π-π |

Photoluminescence (PL) Spectroscopy

PL spectroscopy is the most critical technique for characterizing the emissive properties of the Eu(dbm)3phen complex.

-

Rationale: This method involves exciting the sample at a wavelength where the ligands absorb and measuring the resulting emission spectrum. This confirms the energy transfer from the ligands to the Eu(III) ion and reveals the characteristic emission profile of the complex.

-

Experimental Protocol: Both excitation and emission spectra are recorded for the complex in solid state or in solution. For the emission spectrum, the sample is excited at the λmax of the dbm ligand (e.g., ~370 nm).

-

Data Interpretation: The emission spectrum is dominated by the characteristic sharp emission peaks of the Eu(III) ion, arising from the ⁵D₀ → ⁷Fⱼ transitions.[15] The most intense peak is typically the ⁵D₀ → ⁷F₂ transition at around 612-615 nm, which is responsible for the bright red color of the emission.[4][16] The presence of these sharp peaks confirms the successful sensitization of the Eu(III) ion by the ligands.

| Transition | Typical Emission Wavelength (nm) | Relative Intensity |

| ⁵D₀ → ⁷F₀ | ~580 | Very weak |

| ⁵D₀ → ⁷F₁ | ~590 | Moderate |

| ⁵D₀ → ⁷F₂ | ~612-615 | Very strong (hypersensitive) |

| ⁵D₀ → ⁷F₃ | ~650 | Weak |

| ⁵D₀ → ⁷F₄ | ~700 | Moderate |

X-ray Diffraction (XRD)

XRD is used to determine the crystallinity and phase purity of the synthesized powder.

-

Rationale: The XRD pattern provides a unique "fingerprint" of the crystalline structure of the compound.[17] By comparing the experimental pattern with known standards or simulated patterns, one can confirm the identity and purity of the synthesized material.[18]

-

Experimental Protocol: A powdered sample of Eu(dbm)3phen is mounted in a powder X-ray diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Interpretation: A well-defined pattern with sharp peaks indicates a crystalline material. The positions and relative intensities of the peaks can be used to identify the crystal phase. Amorphous materials will show a broad halo instead of sharp peaks.[19][20]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complex.

-

Rationale: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting.

-

Experimental Protocol: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss (TGA) and heat flow (DSC) are recorded.[9]

-

Data Interpretation: The TGA curve for Eu(dbm)3phen will show a decomposition temperature, which is an indicator of its thermal stability.[21] For instance, a degradation temperature of around 210 °C has been reported.[21] The DSC curve can be used to determine the melting point of the complex.[16]

The Photophysical Mechanism: From Absorption to Emission

The highly efficient luminescence of Eu(dbm)3phen is a result of a multi-step energy transfer process, often referred to as the "antenna effect."

-

Ligand Absorption: The process begins with the absorption of UV photons by the dbm ligands, promoting them from their ground singlet state (S₀) to an excited singlet state (S₁).[22]

-

Intersystem Crossing (ISC): The excited ligand then undergoes a rapid and efficient non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁).[2][22]

-

Energy Transfer (ET): The energy from the ligand's triplet state is then transferred to the central Eu(III) ion, exciting it from its ⁷Fⱼ ground states to higher-energy ⁵Dⱼ excited states. This energy transfer predominantly occurs via a Dexter electron exchange mechanism, which requires close proximity between the ligand and the metal ion.[23]

-

Eu(III) Emission: The excited Eu(III) ion relaxes non-radiatively to the lowest excited state (⁵D₀) and then returns to the various ⁷Fⱼ ground states through the emission of photons, resulting in the characteristic sharp-line red luminescence.[15]

Conclusion

Tris(dibenzoylmethane)mono(phenanthroline)europium(iii) stands as a cornerstone in the field of luminescent materials. Its synthesis is robust and accessible, while its characterization provides a rich learning ground for understanding the principles of coordination chemistry and photophysics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and ultimately innovate with this remarkable complex. A thorough understanding of the relationship between its structure and luminescent properties is key to designing the next generation of advanced materials for applications in photonics, diagnostics, and beyond.

References

-

Preparation and Photoluminescence of Eu(DBM)3phen@MSBA-15 in Material Engineering. (n.d.). Scientific.Net. Retrieved March 12, 2024, from [Link]

-

Excitation Energy‐Transfer Processes in the Sensitization Luminescence of Europium in a Highly Luminescent Complex. (2008). Angewandte Chemie International Edition. Retrieved March 12, 2024, from [Link]

-

Kido, J., et al. (2024). Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand. The Journal of Physical Chemistry Letters. Retrieved March 12, 2024, from [Link]

-

Melchior, A., et al. (2022). Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae. Inorganic Chemistry. Retrieved March 12, 2024, from [Link]

-

Singh, A. K., et al. (2010). Structural, Thermal, and Fluorescence Properties of Eu(DBM)3Phenx Complex Doped in PMMA. The Journal of Physical Chemistry C. Retrieved March 12, 2024, from [Link]

-

Singh, A. K., et al. (2010). Structural, thermal, and fluorescence properties of Eu(DBM)(3)Phen(x) complex doped in PMMA. The Journal of Physical Chemistry C. Retrieved March 12, 2024, from [Link]

-

PL emission spectra of the Eu(III) complexes, Eu(DBM) 3 Phen-Ph-Ph, Eu(DBM) 3 Phen-mCF 3 -Ph, and Eu(DBM) 3 Phen-pCF 3 -Ph, in different solvents and their respective CIEs. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand. (2024). ACS Publications. Retrieved March 12, 2024, from [Link]

-

FT-IR spectra of the lanthanide complexes. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. (2024). MDPI. Retrieved March 12, 2024, from [Link]

-

Energy Transfer From Antenna Ligand to Europium(III) Followed Using Ultrafast Optical and X-ray Spectroscopy. (2021). DOE OSTI. Retrieved March 12, 2024, from [Link]

-

UV-visible absorption spectra for a-ZrP?2PMA (a), Eu(DBM) 3 phen in... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Photoluminescence of Eu(DBM)3Phen-embedded Silica Nanospheres Synthesized in Microemulsion. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

UV-vis absorption and PL spectra of: a) a Eu(dbm) 3 (Phen) solution in... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

FTIR Spectral Data for L1 and Lanthanide Chloride Complexes. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors. (2021). Taylor & Francis Online. Retrieved March 12, 2024, from [Link]

-

Lanthanide and Actinide Ion Complexes Containing Organic Ligands Investigated by Surface-Enhanced Infrared Absorption Spectroscopy. (2022). ACS Publications. Retrieved March 12, 2024, from [Link]

-

UV absorption spectra of the corresponding Eu(III) complexes. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Thermal analysis curves of PMMA and Eu(DBM) 3 Phendoped PMMA: (a) TGA thermograms, (b) DSC thermograms. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Yan, Q., et al. (2010). Luminescence of Eu(DBM)3Phen-doped in Azobenzene-Containing Copolymers--Effects of Absorption Overlapping of Two Components. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 12, 2024, from [Link]

-

Study of thermal and optical properties of dibenzoylmethane Eu(III) organic complexes. (2017). Estonian Academy Publishers. Retrieved March 12, 2024, from [Link]

-

Thermal and spectroscopic investigations of new lanthanide complexes with 1,2,4-benzenetricarboxylic acid. (n.d.). AKJournals. Retrieved March 12, 2024, from [Link]

-

Anhydrous tris(dibenzoylmethanido)(o-phenanthroline)europium(III), [Eu(DBM)3(Phen)]. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023). University of Bologna. Retrieved March 12, 2024, from [Link]

-

Temperature-dependent PL emission spectra of Eu(DBM) 3 Phen-Ph-Ph,... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

The outline of synthesis procedure of Eu(TTA) 3 Phen. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Tris(dibenzoylmethane)mono(phenanthroline)europium (III). (n.d.). PubChem. Retrieved March 12, 2024, from [Link]

-

Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline. (2025). MDPI. Retrieved March 12, 2024, from [Link]

-

The XRD patterns of europium(III) terephthalate powders (1 and 2) and... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

1/20 Attention: European Commission Enterprise and Industry Directorate-General Consumer goods, Pharmaceuticals. (n.d.). European Commission. Retrieved March 12, 2024, from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]